Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-chloroquinoxaline-6-carboxylate

Physicochemical profiling Chromatographic method development Process chemistry

Methyl 3-chloroquinoxaline-6-carboxylate is the preferred heterobifunctional quinoxaline scaffold for triple angiokinase inhibitor programs. The 3-chloro substituent depresses the quinoxaline pKa to –3.07 (vs. –3.22 for non-halogenated), uniquely tuning electrophilicity for efficient SNAr and palladium-catalyzed cross-couplings—reactivity that 2-chloro or non-halogenated analogs cannot replicate. The 6-methyl ester provides the optimal lipophilicity (XLogP3 ~2.1 vs. ~1.8 for the free acid) and pharmacokinetic profile for nintedanib-type and PASK-targeting drug candidates. Procure at ≥97% purity for reproducible scale-up, reduced catalyst loading, and analytical reference standard use.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63
CAS No. 948833-63-4
Cat. No. B2663809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloroquinoxaline-6-carboxylate
CAS948833-63-4
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63
Structural Identifiers
SMILESCOC(=O)C1=CC2=NC(=CN=C2C=C1)Cl
InChIInChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(11)5-12-7/h2-5H,1H3
InChIKeyHETNLVFOMLHRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Chloroquinoxaline-6-Carboxylate (CAS 948833-63-4): Core Structural and Physicochemical Profile for Informed Procurement


Methyl 3-chloroquinoxaline-6-carboxylate is a heterobifunctional quinoxaline building block that presents a chlorine atom at the 3-position and a methyl ester at the 6-position of the fused bicyclic core. With a molecular formula of C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g·mol⁻¹, it is commercially supplied as a white-to-off-white solid with a typical purity of ≥97% . The compound is stored at 2–8°C under inert, moisture-free conditions and is employed primarily as a synthetic intermediate in medicinal chemistry programmes targeting kinase inhibition, including nintedanib-analog and PAS-kinase (PASK) inhibitor scaffolds [1].

Why Methyl 3-Chloroquinoxaline-6-Carboxylate Cannot Be Casually Replaced by an In-Class Analog


Quinoxaline-6-carboxylate esters are not functionally interchangeable; small positional or electronic perturbations alter both their physicochemical handling and their downstream reactivity. The 3-chloro substituent on the target compound depresses the predicted pKa of the quinoxaline nitrogen to –3.07, compared with –3.22 for the non-halogenated parent acid and approximately –3.0 for the 2-chloro isomer, indicating that the 3-chloro orientation uniquely modulates the electron deficiency of the heterocycle . This electronic tuning directly governs the regioselectivity of nucleophilic aromatic substitution (SₙAr) and metal-catalysed cross-coupling reactions, meaning that a 2-chloro or non-halogenated analog will not replicate the same coupling efficiency or product distribution [1]. Furthermore, the methyl ester at position 6 is the preferred pro-drug/hydrolytic handle in nintedanib-type kinase-inhibitor programmes; replacing it with an ethyl ester or a free carboxylic acid alters both the lipophilicity (XLogP3 ~2.1 for the 3-chloro methyl ester vs. ~1.8 for the corresponding acid) and the in vivo pharmacokinetic profile of the final drug candidates, making the exact ester identity a critical procurement specification [2].

Quantitative Differentiation of Methyl 3-Chloroquinoxaline-6-Carboxylate Against Closest Structural Analogs


Increased Density and Boiling Point Versus the Non-Halogenated Parent Ester

Introduction of a chlorine atom at the 3-position of the quinoxaline-6-carboxylate scaffold produces a measurable increase in both density and boiling point relative to the non-halogenated methyl quinoxaline-6-carboxylate .

Physicochemical profiling Chromatographic method development Process chemistry

Regioisomeric Reactivity Differentiation: 3-Chloro vs. 2-Chloro Substitution

The 3-chloro isomer places the leaving group adjacent to the N-4 nitrogen of the quinoxaline ring, whereas the 2-chloro isomer places it adjacent to N-1. Quantum-chemical calculations and experimental SNAr studies on chloroquinoxalines demonstrate that the 3-position is approximately 1.5- to 2-fold more reactive toward nucleophilic displacement than the 2-position due to the greater electron-withdrawing effect of the adjacent pyrazine nitrogen in the 3-chloro orientation [1].

SNAr reactivity Cross-coupling regioselectivity Kinase inhibitor synthesis

Halogen-Dependent Lipophilicity: Chlorine vs. Fluorine at the 3-Position

The 3-chloro derivative exhibits an XLogP3 of approximately 2.1, compared with a predicted XLogP3 of approximately 1.3 for the corresponding 3-fluoro analog (methyl 3-fluoroquinoxaline-6-carboxylate, CAS 2732245-14-4) [1]. This ~0.8 log-unit difference corresponds to a roughly 6-fold higher octanol-water partition coefficient for the chloro compound.

Lipophilicity optimisation Drug-likeness ADME prediction

Validated Intermediate Status in Nintedanib-Analog and PASK Inhibitor Patent Space

Methyl 3-chloroquinoxaline-6-carboxylate is explicitly claimed and exemplified as a key intermediate in at least two distinct patent families: (i) US 9,073,902 B2 (substituted quinoxaline carboxylic acids for PASK inhibition) and (ii) synthesis routes toward nintedanib analogs targeting PDGFR/FGFR kinases [1][2]. In the PASK patent, the methyl ester at position 6 is hydrolysed to the free carboxylic acid in the final bioactive compounds, establishing the 6-carboxylate ester as an essential pro-drug handle. The 3-chloro substituent is retained through multiple synthetic steps, confirming its compatibility with downstream transformations. In contrast, the 2-chloro regioisomer and the non-halogenated parent ester do not appear in these patent exemplifications, indicating that the 3-chloro-6-methyl ester substitution pattern is the preferred scaffold for this target class.

Kinase inhibitor intermediate Nintedanib analogs PASK inhibition

Required Cold-Chain Storage: Operational Distinction from Room-Temperature Quinoxaline Esters

The target compound requires storage at 2–8°C in a sealed, moisture-free environment, whereas the non-halogenated methyl quinoxaline-6-carboxylate is stable at room temperature . This storage requirement is directly attributable to the electron-withdrawing chlorine substituent, which increases the susceptibility of the ester to hydrolytic degradation.

Storage stability Procurement logistics Cold-chain handling

Procurement-Relevant Application Scenarios for Methyl 3-Chloroquinoxaline-6-Carboxylate


Synthesis of Nintedanib-Analog Tyrosine Kinase Inhibitors (PDGFR/FGFR/VEGFR)

Medicinal chemistry teams developing next-generation triple angiokinase inhibitors select methyl 3-chloroquinoxaline-6-carboxylate as the core heterocyclic building block. The 3-chloro group undergoes efficient SNAr displacement with amine nucleophiles to install the diaryl-urea/amide pharmacophore, while the 6-methyl ester serves as a latent carboxylic acid that is hydrolysed in the final step to generate the bioactive species [1].

PAS Kinase (PASK) Inhibitor Programmes for Metabolic Disease

Research groups targeting PASK for type-2 diabetes or metabolic syndrome use this compound as the starting material for constructing substituted quinoxaline-6-carboxylic acid libraries. The patent literature demonstrates that the 3-chloro-6-methyl ester substitution pattern is retained through multi-step sequences including Suzuki couplings and amide bond formations, confirming its robustness as a scaffold [2].

Diversification via Metal-Catalysed Cross-Coupling at the 3-Position

Process chemistry groups exploit the superior electrophilicity of the 3-chloro substituent for palladium-catalysed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The faster oxidative addition kinetics of the C3–Cl bond, compared with the C2–Cl bond in the isomeric analog, reduces catalyst loading and reaction time, improving the overall process mass intensity in scale-up campaigns [3].

Analytical Method Development and Reference Standard Qualification

Analytical chemistry laboratories procure the compound at ≥97% purity as a reference standard for HPLC method development and impurity profiling of quinoxaline-based APIs. The predicted density of 1.392 g·cm⁻³ and boiling point of 331.2 °C inform GC and preparative HPLC method parameters, while the 2–8°C storage requirement dictates sample handling SOPs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-chloroquinoxaline-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.